![molecular formula C15H17N5O4S2 B2700934 3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097863-36-8](/img/structure/B2700934.png)
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
3-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is part of a series of benzenesulfonamides studied for their inhibitory activity against α-carbonic anhydrases (CAs), particularly the human isoforms hCA I, II, IX, and XII. These enzymes are involved in various physiological and pathological processes, including tumor growth and metastasis. The sulfonamides showed low nanomolar activity against hCA II, indicating potential for therapeutic applications targeting transmembrane, tumor-associated isoforms like CA IX and XII, with significant inhibition observed across a range of concentrations (Alafeefy et al., 2015).
Antioxidant Activity
The compound belongs to a class of molecules that have been synthesized and evaluated for their antioxidant properties. Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have demonstrated potential antioxidant activity, with specific derivatives showing significant efficacy. This research suggests a possibility for the development of new antioxidant agents using sulfonamide chemistry as a basis, highlighting the importance of the sulfonamide linkage in enhancing antioxidant properties (Padmaja et al., 2014).
Antimicrobial Activity
The structural motif of this compound, particularly its sulfonamide component, has been explored in various heterocyclic compounds for antimicrobial activity. Novel sulfone-linked bis heterocycles, including derivatives similar to the compound , have shown pronounced antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Padmavathi et al., 2008).
Catalytic Applications
Additionally, compounds incorporating the sulfonamide moiety have been utilized in catalysis, demonstrating the versatility of this chemical class. For instance, derivatives have been applied as efficient and homogeneous catalysts in the one-pot synthesis of various heterocyclic compounds under aqueous media. This application underscores the potential of sulfonamide-based compounds in facilitating green chemistry and sustainable synthesis processes (Khazaei et al., 2015).
Wirkmechanismus
Target of Action
The compound “3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” contains a thiadiazole ring. Thiadiazole derivatives have been found to possess various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
Compounds containing a thiadiazole ring often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiadiazole derivatives are known to interfere with various biochemical pathways related to their biological activities .
Pharmacokinetics
The presence of a thiadiazole ring could potentially enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with thiadiazole derivatives, the effects could range from antimicrobial to antitumor effects .
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-12-8-11(2-3-13(12)24-15(19)21)26(22,23)18-10-4-6-20(7-5-10)14-9-16-25-17-14/h2-3,8-10,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOJAIKNCYXNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
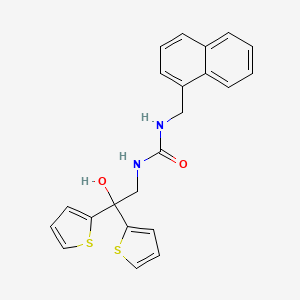
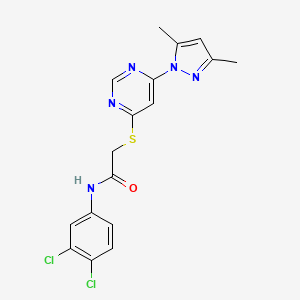


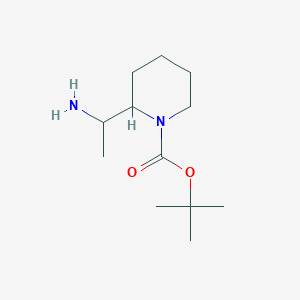
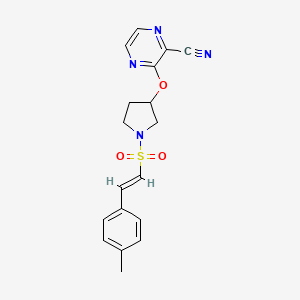
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
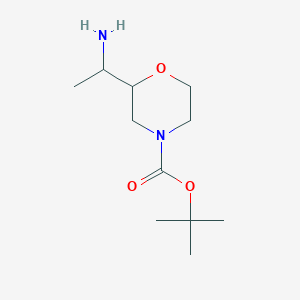
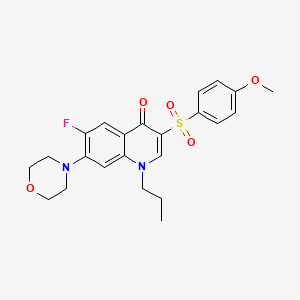
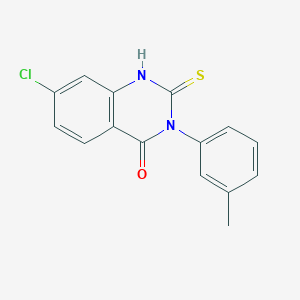
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)
